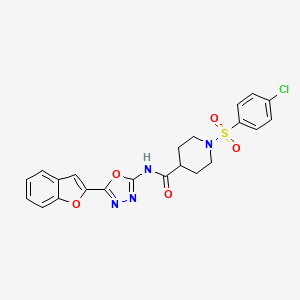

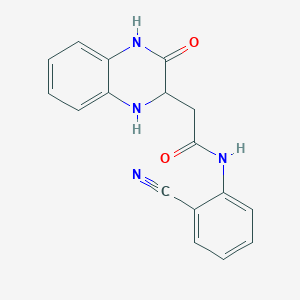

Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the behavior and properties of such molecules.

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves condensation reactions, as seen in the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which were prepared using Knoevenagel condensation . Another example is the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy . Quantum chemical calculations, including DFT and AIM studies, provide additional insights into the electronic structure and molecular interactions . These techniques would likely be applicable in analyzing the molecular structure of Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate underwent heterocyclization reactions to yield different heterocyclic compounds . The reactivity of the cyano and carboxylate groups in such molecules is crucial for their chemical transformations. The ethyl group in the title compound may also undergo reactions under specific conditions, contributing to the compound's versatility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, chemical stability, and acid-base properties, have been studied . Complex formation with metals, as observed with ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, is another aspect of their chemical behavior . The presence of substituents like the dimethoxybenzamido group in the compound of interest would influence these properties, potentially leading to unique interactions and applications.

科学研究应用

Complexation and Dyeing Properties

One significant application of thiophene derivatives similar to Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is in the synthesis of disperse dyes for textile applications. A study by Abolude et al. (2021) synthesized disperse dyes by coupling ethyl 2-amino-4-((4-chlorophenyl)carbamoyl)-5-methylthiophene-3-carboxylate with diazenyl components, followed by metal complexation with copper, cobalt, and zinc. These dyes exhibited excellent fastness properties and were applied to polyester and nylon 6.6 fabrics, showing good to excellent wash and light fastness, and providing different shades of violet and brown (Abolude et al., 2021).

Catalytic and Electrocatalytic Reactions

In another domain, thiophene derivatives have been used as part of polymer-supported systems for catalytic reactions. Sivakumar and Phani (2011) demonstrated the use of poly(3,4-ethylenedioxythiophene) to immobilize metal particle catalysts and reagents for the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, showcasing the catalytic versatility of thiophene-based compounds (Sivakumar & Phani, 2011).

Fluorescence and Pharmaceutical Applications

Thiophene derivatives also find applications in fluorescence studies and pharmaceutical research. Pusheng (2009) explored the synthesis and fluorescence properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, revealing its potential in fluorescence-based applications (Pusheng, 2009). Additionally, Madhavi and Sreeramya (2017) synthesized a series of thiophene-3-carboxylate derivatives, demonstrating their antioxidant and anti-inflammatory activities, indicating potential therapeutic applications (Madhavi & Sreeramya, 2017).

Material Science and Polymer Synthesis

Furthermore, thiophene derivatives are pivotal in the synthesis of novel polymeric materials. Butt et al. (2005) synthesized new diamines incorporating thiophene units and polymerized them with various dianhydrides to produce polyimides with high solubility and thermal stability, which are crucial properties for advanced material applications (Butt et al., 2005).

属性

IUPAC Name |

ethyl 4-cyano-5-[(2,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-5-25-18(22)15-10(2)13(9-19)17(26-15)20-16(21)12-7-6-11(23-3)8-14(12)24-4/h6-8H,5H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPWXVJNKUWRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)